molecular formula C21H20ClN3O3S B11246598 1-(4-chlorophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone

1-(4-chlorophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone

Cat. No.: B11246598
M. Wt: 429.9 g/mol
InChI Key: ZBFTUZJGRZIDDI-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone is a complex organic compound that features a triazole ring, a chlorophenyl group, and a methoxyphenoxy group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the chlorophenyl group: This step might involve a substitution reaction where a chlorophenyl moiety is introduced.

    Attachment of the methoxyphenoxy group: This could be done via an etherification reaction.

    Final assembly: The final product is obtained by combining the intermediate compounds under specific conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This might include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone can undergo various chemical reactions, including:

    Reduction: This could involve the removal of oxygen atoms or the addition of hydrogen atoms, leading to different derivatives.

    Substitution: This reaction might involve replacing one functional group with another, which can be useful in modifying the compound’s properties.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: For studying its effects on biological systems.

    Medicine: Potential use as a pharmaceutical agent due to its structural features.

    Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 1-(4-chlorophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring and other functional groups may play a crucial role in binding to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-3-ylthio)ethanone
  • 1-(4-methoxyphenyl)-2-(1H-1,2,4-triazol-3-ylthio)ethanone

Uniqueness

1-(4-chlorophenyl)-2-({5-[(4-methoxyphenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C21H20ClN3O3S

Molecular Weight

429.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-[[5-[(4-methoxyphenoxy)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone

InChI

InChI=1S/C21H20ClN3O3S/c1-3-12-25-20(13-28-18-10-8-17(27-2)9-11-18)23-24-21(25)29-14-19(26)15-4-6-16(22)7-5-15/h3-11H,1,12-14H2,2H3

InChI Key

ZBFTUZJGRZIDDI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NN=C(N2CC=C)SCC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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